molecular formula C17H21BrN2O2 B11005952 2-(6-bromo-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B11005952
M. Wt: 365.3 g/mol
InChI Key: FKEVTYIODVXDHG-UHFFFAOYSA-N
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Description

2-(6-bromo-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid to yield 6-bromoindole.

    Acylation: The 6-bromoindole is then acylated with 2,2-dimethyltetrahydro-2H-pyran-4-yl acetic acid chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety, using reagents like lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced acetamide derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity. The presence of the bromine atom and the acetamide group may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)acetamide: Lacks the bromine atom and the tetrahydropyran group.

    2-(6-chloro-1H-indol-1-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(6-bromo-1H-indol-1-yl)ethanamide: Similar structure but with an ethanamide group instead of the tetrahydropyran group.

Uniqueness

The unique combination of the bromine atom on the indole ring and the tetrahydropyran group in 2-(6-bromo-1H-indol-1-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H21BrN2O2

Molecular Weight

365.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(2,2-dimethyloxan-4-yl)acetamide

InChI

InChI=1S/C17H21BrN2O2/c1-17(2)10-14(6-8-22-17)19-16(21)11-20-7-5-12-3-4-13(18)9-15(12)20/h3-5,7,9,14H,6,8,10-11H2,1-2H3,(H,19,21)

InChI Key

FKEVTYIODVXDHG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br)C

Origin of Product

United States

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